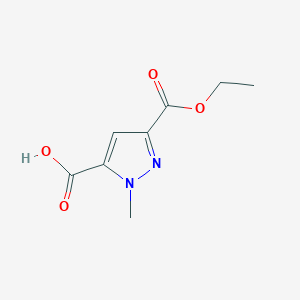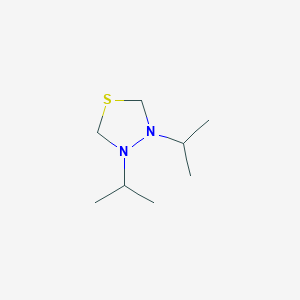![molecular formula C7H8N2O B177504 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde CAS No. 199192-01-3](/img/structure/B177504.png)
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. DPI is a heterocyclic compound that contains both imidazole and pyrrole rings, which makes it a versatile molecule that can be used in various fields of research.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde is not fully understood, but it is believed to inhibit the activity of various enzymes, including aldose reductase, xanthine oxidase, and nitric oxide synthase. 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Efectos Bioquímicos Y Fisiológicos
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde in lab experiments include its versatility and ease of synthesis. 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde can be used as a starting material for the synthesis of various biologically active compounds, and its synthesis is relatively simple and straightforward. However, 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde. One potential direction is the development of new metal complexes with 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde as a ligand, which could have potential applications in catalysis and material science. Another potential direction is the development of new biologically active compounds based on the structure of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde, which could have potential applications in medicine and drug discovery. Finally, further research is needed to fully understand the mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde involves the reaction of 1,2-diaminocyclohexane with glyoxal in the presence of acetic acid. This reaction leads to the formation of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde as a yellow solid with a melting point of 141-143°C. The purity of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde can be achieved through recrystallization with ethanol.
Aplicaciones Científicas De Investigación
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde has been extensively used in scientific research due to its unique structure and potential applications. It has been used as a starting material for the synthesis of various biologically active compounds, such as antitumor agents, antifungal agents, and antibacterial agents. 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde has also been used as a ligand in coordination chemistry, which has led to the development of new metal complexes with potential applications in catalysis and material science.
Propiedades
Número CAS |
199192-01-3 |
|---|---|
Nombre del producto |
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde |
Fórmula molecular |
C7H8N2O |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c10-4-6-7-2-1-3-9(7)5-8-6/h4-5H,1-3H2 |
Clave InChI |
PCZXRMWGEAWFLQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(N=CN2C1)C=O |
SMILES canónico |
C1CC2=C(N=CN2C1)C=O |
Sinónimos |
5H-Pyrrolo[1,2-c]imidazole-1-carboxaldehyde,6,7-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)





